molecular formula C26H23N5O3S B3015671 N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242861-93-3

N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3015671
CAS No.: 1242861-93-3
M. Wt: 485.56
InChI Key: VTJYWVYCLRSJNC-UHFFFAOYSA-N
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Description

N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. These compounds, including variations with oxadiazole tags, have demonstrated significant radical scavenging abilities in vitro, suggesting their potential as antioxidant agents. The presence of electron-donating substituents enhances their activity, while electron-withdrawing groups like nitro decrease it (Kotaiah et al., 2012).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of thieno[2,3-d]pyrimidine derivatives linked with various moieties, demonstrating potent antimicrobial and antifungal activities. For example, novel thienopyrimidine derivatives have shown significant activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kerru et al., 2019).

Anticancer Activity

Compounds with a thieno[2,3-d]pyrimidine backbone have been evaluated for their anticancer potential. Research has indicated that specific modifications to the thieno[2,3-d]pyrimidine structure can significantly affect their activity against cancer cell lines. Computational and pharmacological evaluations of these derivatives have shown promising results in toxicity assessments, tumor inhibition, and as potential anticancer agents (Faheem, 2018).

Anticonvulsant Evaluation

Investigations into the therapeutic applications of thieno[2,3-d]pyrimidine derivatives have also included their anticonvulsant properties. For instance, specific indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated, showing significant anticonvulsant activity in preclinical models (Nath et al., 2021).

Properties

IUPAC Name

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-14-10-15(2)21(16(3)11-14)28-19(32)12-31-13-27-25-20(26(31)33)17(4)22(35-25)24-29-23(30-34-24)18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJYWVYCLRSJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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